Ethyl 4-(5-Oxazolyl)benzoate
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Overview
Description
Ethyl 4-(5-Oxazolyl)benzoate is an organic compound with the molecular formula C12H11NO3 It is characterized by the presence of an oxazole ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(5-Oxazolyl)benzoate can be synthesized through a multi-step process involving the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, which is then esterified with ethyl alcohol to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(5-Oxazolyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole ring and benzoate ester can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .
Scientific Research Applications
Ethyl 4-(5-Oxazolyl)benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(5-Oxazolyl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, influencing their function. For instance, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 4-(1,3-oxazol-5-yl)benzoate
- Benzoic acid, 4-(5-oxazolyl)-, ethyl ester
Comparison: Ethyl 4-(5-Oxazolyl)benzoate is unique due to its specific oxazole ring structure and ester functional group. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPCPUIZPIDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647010 |
Source
|
Record name | [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-94-3 |
Source
|
Record name | [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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